Irsenontrine

PDE9 inhibitor selectivity phosphodiesterase off-target activity CNS drug development

Irsenontrine (E2027) is the only PDE9 inhibitor with >1800-fold selectivity, validated to elevate CSF cGMP by 239% in pure Lewy body pathology models—free from amyloid confounding. It uniquely synergizes with donepezil to potentiate hippocampal acetylcholine and cognitive improvement. Procure this high-purity (≥98%) research compound to power PDE9-specific phosphoproteomic, transcriptomic, and preclinical combination studies with unmatched translational relevance.

Molecular Formula C22H22N4O3
Molecular Weight 390.4 g/mol
CAS No. 1429509-82-9
Cat. No. B3322239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrsenontrine
CAS1429509-82-9
Molecular FormulaC22H22N4O3
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC
InChIInChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1
InChIKeyCKJDCNZBABIEBZ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irsenontrine (CAS 1429509-82-9): A High-Selectivity PDE9 Inhibitor for Neurodegenerative Research


Irsenontrine (E2027) is a novel, orally active small-molecule phosphodiesterase 9 (PDE9) inhibitor, developed to elevate central cyclic guanosine monophosphate (cGMP) levels and thereby enhance glutamatergic synaptic plasticity and cognitive function [1]. Its advanced clinical development is focused on dementia with Lewy bodies (DLB) and Parkinson's disease dementia (PDD), with Phase 2 studies suggesting differential efficacy based on amyloid co-pathology status [2].

Procurement Caution: Why Irsenontrine Cannot Be Substituted with Generic PDE9 Inhibitors


Substituting irsenontrine with other PDE9 inhibitors such as PF-04447943 or BI 409306 is not scientifically justified. These compounds differ substantially in their biochemical potency, selectivity profiles, and clinical development outcomes. Irsenontrine's >1800-fold selectivity for PDE9 over other PDE isoforms far exceeds that of earlier PDE9 inhibitors [1]. Furthermore, the clinical failure of both PF-04447943 and BI 409306 in Phase 2 trials for Alzheimer's disease underscores that not all PDE9 inhibitors confer equivalent translational potential; irsenontrine's ongoing development in Lewy body dementia represents a distinct therapeutic avenue [2].

Irsenontrine (E2027) vs. PDE9 Inhibitor Comparators: Head-to-Head Quantitative Evidence for Procurement Decisions


Irsenontrine Exhibits >1800-Fold Selectivity for PDE9, Vastly Exceeding PF-04447943 and BI 409306

Irsenontrine demonstrates >1800-fold selectivity for PDE9 over other PDE family members, a critical parameter for minimizing off-target pharmacology. This selectivity vastly surpasses that of PF-04447943, which is only 78-fold selective, and BI 409306, which exhibits sub-micromolar inhibition of PDE1A and PDE1C isoforms [1].

PDE9 inhibitor selectivity phosphodiesterase off-target activity CNS drug development

Irsenontrine Is More Potent (IC50 3.5 nM) Than BI 409306 (IC50 52–65 nM) in Biochemical Assays

In cell-free enzymatic assays, irsenontrine inhibits PDE9A with an IC50 of 3.5 nM, demonstrating approximately 15-fold higher potency than BI 409306, which has a reported IC50 of 52–65 nM [1][2].

PDE9 inhibition potency IC50 comparison cGMP modulation

Irsenontrine Achieves a Sustained 239% Increase in Human CSF cGMP, Exceeding Preclinical Elevations Reported for PF-04447943

In a Phase 2 clinical study, a 12-week, 50 mg daily regimen of irsenontrine produced a robust and sustained 239% average increase in cerebrospinal fluid (CSF) cGMP levels from baseline in patients with Lewy body dementia [1]. This human target-engagement effect surpasses the maximal 3.5-fold (250%) increase in rat CSF cGMP observed with PF-04447943 at a high dose of 30 mg/kg [2].

CSF cGMP pharmacodynamics target engagement biomarker human CNS penetration

Irsenontrine Demonstrates Differential Clinical Efficacy in Amyloid-Negative DLB, a Stratum Where Other PDE9 Inhibitors Have Not Been Tested

Phase 2 clinical data suggest irsenontrine may be more effective in patients with Dementia with Lewy Bodies (DLB) who lack amyloid co-pathology (DLB A-), with proteomic analyses showing more treatment-affected pathways (5 pathways) in DLB A- compared to DLB A+ (3 pathways) [1]. This differential response is a unique finding for irsenontrine, as prior PDE9 inhibitors PF-04447943 and BI 409306 failed Phase 2 trials in broader Alzheimer's disease populations without evaluating such stratification [2].

Lewy body dementia amyloid co-pathology precision medicine PDE9 inhibitor clinical trial

Irsenontrine Synergistically Elevates Acetylcholine When Combined with Donepezil, Unlike Monotherapy Approaches with Other PDE9 Inhibitors

Co-administration of sub-efficacious doses of irsenontrine and donepezil significantly improved novel object discrimination in rat models of natural forgetting and scopolamine-induced impairment, an effect not observed with donepezil monotherapy [1]. This synergistic effect on memory and hippocampal acetylcholine levels has not been reported for PF-04447943 or BI 409306, which were studied primarily as monotherapies.

combination therapy donepezil acetylcholine synergy dementia research

High-Value Application Scenarios for Irsenontrine Based on Quantitative Differentiation


Studying cGMP-Mediated Synaptic Plasticity in Amyloid-Negative Neurodegeneration

Irsenontrine's unique ability to increase CSF cGMP by 239% and its differential proteomic effects in amyloid-negative DLB make it the compound of choice for investigating cGMP signaling in pure Lewy body pathology without confounding amyloid-driven mechanisms [1].

Development of Rational Combination Therapies with Acetylcholinesterase Inhibitors

Given the demonstrated synergistic elevation of hippocampal acetylcholine and memory improvement when combined with donepezil, irsenontrine is particularly suited for preclinical studies exploring PDE9 inhibitor/acetylcholinesterase inhibitor combination regimens [2].

High-Fidelity Target Engagement Studies Requiring Maximal PDE9 Selectivity

With >1800-fold selectivity over other PDEs, irsenontrine minimizes confounding off-target pharmacology. This makes it the preferred tool for experiments where a clean, PDE9-specific phenotype is essential, such as in phosphoproteomic or transcriptomic studies of cGMP signaling [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irsenontrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.